molecular formula C31H37FO6 B193504 Dexamethasone phenylpropionate CAS No. 1879-72-7

Dexamethasone phenylpropionate

Cat. No.: B193504
CAS No.: 1879-72-7
M. Wt: 524.6 g/mol
InChI Key: CTKMBLPPDDQOSU-JPYVRCQISA-N
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Description

Dexamethasone phenylpropionate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in veterinary medicine to control central nervous system inflammation in animals such as dogs and cats, and to treat primary bovine ketosis in cattle . The compound is a derivative of dexamethasone, a well-known glucocorticoid, and is characterized by the addition of a phenylpropionate ester group, which enhances its pharmacokinetic properties.

Mechanism of Action

Target of Action

Dexamethasone phenylpropionate is a glucocorticoid, and its primary target is the glucocorticoid receptor . This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .

Mode of Action

This compound works by crossing cell membranes and binding to specific cytoplasmic receptors . This binding leads to a reduction in inflammation . It achieves this by inhibiting pro-inflammatory signals and promoting anti-inflammatory signals .

Biochemical Pathways

The interaction of this compound with the glucocorticoid receptor influences several biochemical pathways. It is involved in the neuroactive ligand-receptor interaction pathway . The drug’s action on these pathways leads to multiple downstream effects over hours to days .

Pharmacokinetics

This compound exhibits time-dependent pharmacokinetics . It is administered subcutaneously, and plasma and urine are collected for up to 240 hours for analysis . The terminal half-life of this compound is approximately 25.6 hours in plasma and around 26 hours in urine . The clearance of the drug is time-dependent, modeled by a sigmoid Emax equation .

Result of Action

The molecular and cellular effects of this compound’s action are extensive. It decreases inflammation by suppressing neutrophil migration, reducing the production of inflammatory mediators, and reversing increased capillary permeability . In the context of COVID-19 patients with severe respiratory symptoms, dexamethasone reduced deaths by approximately one third in patients requiring ventilation and by one fifth in those requiring oxygen .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of CYP3A, an enzyme involved in the metabolism of dexamethasone, can be induced when dexamethasone is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics . Therefore, the drug’s environment of action, such as the presence of other medications and the patient’s health status, can significantly impact its effectiveness and safety profile.

Biochemical Analysis

Biochemical Properties

Dexamethasone phenylpropionate interacts with various enzymes and proteins. It binds to the glucocorticoid receptor, leading to changes in gene expression that result in multiple downstream effects over hours to days . This interaction influences various biochemical reactions, including gluconeogenesis and protein catabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it decreases the expression of genes associated with T cell activation, including TNFSFR4 and IL21R .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with the glucocorticoid receptor, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that it has time-dependent pharmacokinetics, with clearance rates changing over time due to auto-induction . This can influence its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies in rats have shown that it can effectively attenuate the inflammatory response at doses of 1 and 10 μM . High doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A, which can be induced by this compound when administered persistently, leading to auto-induction . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Studies have shown that it is rapidly absorbed systemically after administration, with peak plasma levels being attained within a certain timeframe . It is also rapidly excreted in urine and feces .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is known to cross cell membranes and bind to specific cytoplasmic receptors . This binding can lead to changes in the localization of the glucocorticoid receptor, affecting the activity and function of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone phenylpropionate involves the esterification of dexamethasone with phenylpropionic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using chromatographic techniques to isolate the desired ester product .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone phenylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dexamethasone phenylpropionate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Dexamethasone phenylpropionate is unique due to its prolonged duration of action compared to other dexamethasone derivatives. The phenylpropionate ester group enhances its lipophilicity, allowing for slower release and extended therapeutic effects .

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37FO6/c1-19-15-24-23-11-10-21-16-22(33)13-14-28(21,2)30(23,32)25(34)17-29(24,3)31(19,37)26(35)18-38-27(36)12-9-20-7-5-4-6-8-20/h4-8,13-14,16,19,23-25,34,37H,9-12,15,17-18H2,1-3H3/t19-,23+,24+,25+,28+,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKMBLPPDDQOSU-JPYVRCQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940264
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879-72-7
Record name Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(1-oxo-3-phenylpropoxy)-, (11β,16α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone 21-phenylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexamethasone 21-(3-phenylpropionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMETHASONE PHENYLPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DA773269Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the therapeutic effect of Dexamethasone phenylpropionate in bovine ketosis compared to Dexamethasone isonicotinate?

A1: Research indicates that this compound, when administered alongside Dexamethasone phosphate, exhibits a more pronounced therapeutic effect in treating bovine ketosis compared to Dexamethasone isonicotinate. In a study involving cows diagnosed with ketosis, those treated with a combination of Dexamethasone phosphate and this compound (n=11) showed a faster and more significant reduction in milk acetone and acetoacetate levels, returning to normal levels by the fourth day post-treatment []. This effect was significantly greater than observed in cows treated with Dexamethasone isonicotinate (n=12) []. This suggests that the combination therapy might be more effective in managing ketosis in dairy cows.

Q2: Can this compound be used for pregnancy termination in heifers, and if so, how effective is it when combined with Cloprostenol?

A2: While not its primary application, research suggests that this compound can be used in conjunction with Cloprostenol to terminate advanced pregnancies in heifers []. A study involving eight heifers demonstrated that administering 20 mg of this compound followed by 500 micrograms of Cloprostenol 11 days later resulted in abortion within 48 hours in six out of eight heifers []. Interestingly, two heifers aborted before the Cloprostenol injection, indicating potential standalone effects of this compound []. This research highlights the potential use of this combination therapy for pregnancy termination in specific situations.

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